

Application of DASPEI for Staining Nerve Endings in Neuroscience

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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI (2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that has found application in neuroscience for the visualization of nerve endings.[1][2] As a lipophilic cation, **DASPEI** preferentially accumulates in mitochondria, which are abundant in presynaptic terminals to meet the high energy demands of neurotransmission.[2] This property allows for the selective labeling of these structures in living cells.[2][3] The fluorescence intensity of **DASPEI** is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and viability in neurons.[4][5][6]

Mechanism of Action

DASPEI is a potentiometric dye, meaning its accumulation is driven by electrical potential. The dye carries a positive charge and is membrane-permeant.[2][3] In healthy cells, mitochondria maintain a significant negative membrane potential across their inner membrane. This negative potential drives the accumulation of the positively charged **DASPEI** molecules within the mitochondrial matrix. Consequently, regions rich in active mitochondria, such as nerve terminals, exhibit bright fluorescence.[2] A decrease in mitochondrial membrane potential, which can be indicative of cellular stress or dysfunction, will lead to a reduction in **DASPEI** accumulation and a corresponding decrease in fluorescence intensity.[4][5]

Applications in Neuroscience

- **Visualization of Nerve Terminals:** Due to the high density of mitochondria in presynaptic terminals, **DASPEI** can be used to visualize the morphology and distribution of nerve endings in live neuronal preparations.[\[2\]](#)
- **Assessment of Mitochondrial Function:** Changes in **DASPEI** fluorescence intensity can be used to monitor the effects of neurotoxic compounds, drug candidates, or disease models on mitochondrial membrane potential in nerve terminals.[\[4\]](#)[\[5\]](#)
- **Activity-Dependent Staining:** Similar to other styryl dyes, **DASPEI** uptake can be influenced by neuronal activity, as synaptic vesicle recycling can facilitate the internalization of the dye.[\[7\]](#)
- **High-Throughput Screening:** The no-wash nature of **DASPEI** staining protocols makes it suitable for high-throughput screening assays to identify compounds that modulate mitochondrial function in neuronal cells.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing **DASPEI** for assessing mitochondrial function in neuronal and related cell models.

Cell Type/Model	Compound Tested	Effect on DASPEI Fluorescence	Concentration Range	Incubation Time	Reference
Differentiated PC12 cells	CCCP (uncoupler)	Decrease (Depolarization)	~1 μ M - 100 μ M	Not specified	[4]
Differentiated PC12 cells	DNP (uncoupler)	Decrease (Depolarization)	~10 μ M - 1 mM	Not specified	[4]
PC12 cells	Amyloid β (25-35)	Decrease	10 nM - 1000 nM	48 hours	[4]
CHO cells	Cobalt Chloride (hypoxia mimic)	Increase (Hyperpolarization) then Decrease	50 μ M - 1000 μ M	2 hours (increase), 24 hours (decrease)	[4]
Zebrafish lateral line hair cells	Acoustic Trauma	Decrease	Not applicable	15 minutes (staining)	[8]

Experimental Protocols

Protocol 1: General Staining of Nerve Endings in Cultured Neurons

This protocol provides a general guideline for staining nerve endings in primary neuronal cultures or neuronal cell lines.

Materials:

- **DASPEI** stock solution (e.g., 10 mM in DMSO)
- Culture medium or desired buffer (e.g., HBSS)

- Cultured neurons on coverslips or in imaging plates
- Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~461/589 nm)[3]

Procedure:

- Prepare Staining Solution: Dilute the **DASPEI** stock solution in pre-warmed culture medium or buffer to a final working concentration. A typical starting concentration is 1-10 μM . The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
- Cell Loading: Remove the culture medium from the cells and replace it with the **DASPEI** staining solution.
- Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time may vary.
- Washing (Optional): For clearer imaging of nerve terminals, a washing step can be included. Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to reduce background fluorescence. For no-wash assays designed for plate readers, this step is omitted.[4][5]
- Imaging: Image the stained nerve terminals using a fluorescence microscope. Use a filter set appropriate for **DASPEI** (e.g., a TRITC or similar red channel filter).

Protocol 2: Staining of Zebrafish Lateral Line Neuromast Hair Cells and Nerves

This protocol is adapted for the in vivo staining of hair cells and associated nerve fibers in zebrafish larvae.[9][10]

Materials:

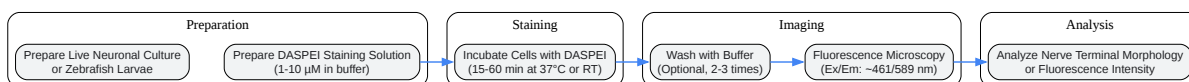
- **DASPEI** stock solution (e.g., 40 mg/100 ml distilled water)[10]
- Embryo medium

- Zebrafish larvae (e.g., 5 days post-fertilization)[9]
- Depression glass spot plates or similar incubation chamber
- Fluorescence microscope

Procedure:

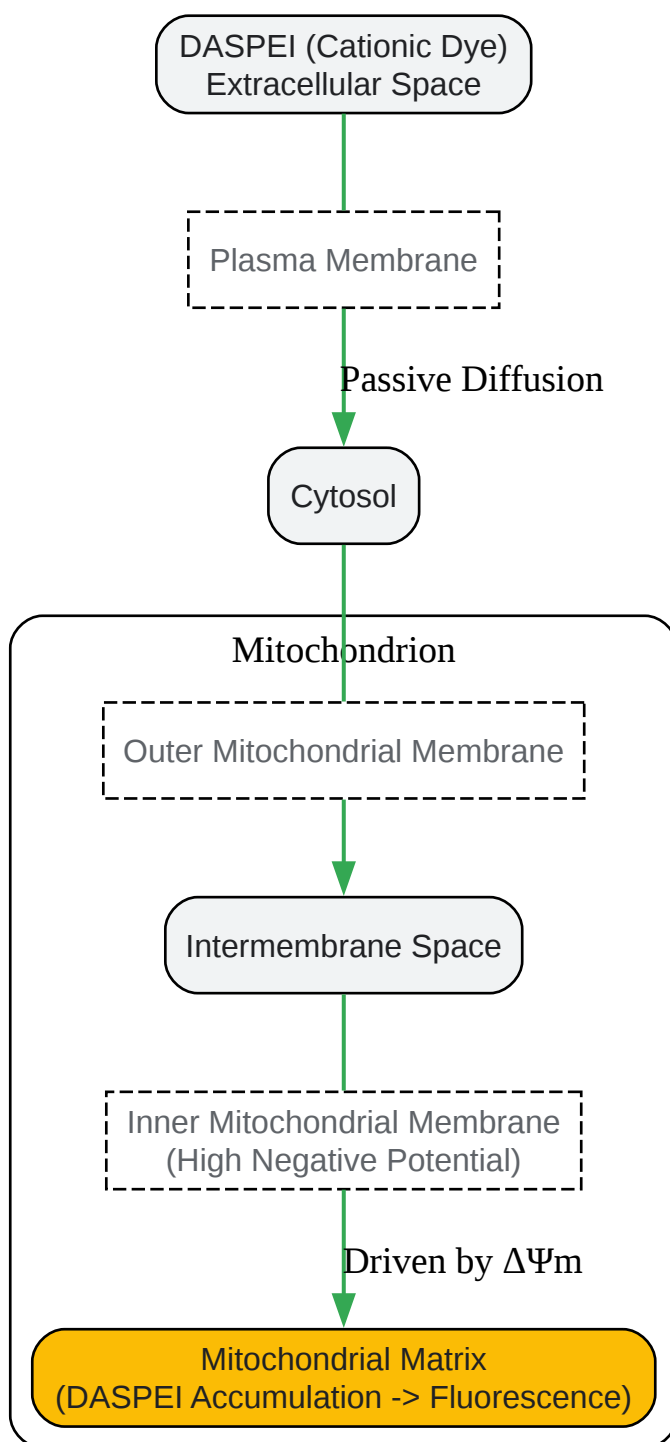
- Prepare Staining Solution: Dilute the **DASPEI** stock solution in embryo medium to the desired final concentration (e.g., 0.005% or 130 μ M).[8][9]
- Incubation: Place the zebrafish larvae in the **DASPEI** staining solution in a depression glass spot plate. Incubate at room temperature for 15 minutes.[9]
- Washing: After incubation, wash the larvae three times with fresh embryo medium to remove excess dye.[9]
- Imaging: Anesthetize the larvae if necessary and mount them for imaging. Visualize the stained neuromasts and associated nerve fibers using a fluorescence microscope with appropriate excitation and emission wavelengths.

Visualizations



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Caption: Experimental workflow for staining nerve endings with **DASPEI**.



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- To cite this document: BenchChem. [Application of DASPEI for Staining Nerve Endings in Neuroscience]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239752#daspei-application-in-neuroscience-for-staining-nerve-endings]

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